molecular formula C11H9N3O2 B2734416 (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid CAS No. 4600-07-1

(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid

Cat. No. B2734416
CAS RN: 4600-07-1
M. Wt: 215.212
InChI Key: YMXFETPCXGCJSQ-VOTSOKGWSA-N
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Description

(E)-3-(1-Phenyl-1H-1,2,3-triazol-4-yl)prop-2enoic acid, also known as PTAC, is a compound that has been extensively studied for its potential applications in scientific research. It is a derivative of propenoic acid and contains a triazole ring, which gives it unique properties that make it useful in a variety of fields.

Mechanism Of Action

The mechanism of action of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.

Biochemical And Physiological Effects

(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory properties, making it potentially useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid for lab experiments is its high purity and stability, which makes it easy to work with and ensures consistent results. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid. One area of interest is its potential as a cancer treatment, as it has shown promising results in vitro. Another area of interest is its potential as an antibiotic, as it has been shown to have antimicrobial properties. Additionally, more research is needed to fully understand the mechanism of action of (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid and its effects on the body.

Synthesis Methods

(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid can be synthesized through a variety of methods, including click chemistry and Suzuki coupling. Click chemistry involves the reaction between an alkyne and an azide to form a triazole ring, while Suzuki coupling involves the reaction between an aryl boronic acid and an alkene. Both of these methods have been used successfully to synthesize (e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid with high yields and purity.

Scientific Research Applications

(e)-3-(1-Phenyl-1h-1,2,3-triazol-4-yl)prop-2enoic acid has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial properties, making it useful in the development of new antibiotics. It has also been studied for its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

(E)-3-(1-phenyltriazol-4-yl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c15-11(16)7-6-9-8-14(13-12-9)10-4-2-1-3-5-10/h1-8H,(H,15,16)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXFETPCXGCJSQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=N2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(N=N2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-enoic acid

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